molecular formula C18H23N3O2 B5564020 3-{2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol

3-{2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol

Cat. No.: B5564020
M. Wt: 313.4 g/mol
InChI Key: AOTPYYJZSQJAAE-UHFFFAOYSA-N
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Description

3-{2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol is a useful research compound. Its molecular formula is C18H23N3O2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.17902698 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imidazolium Ionic Liquids and Their Applications

Imidazolium-based ionic liquids, particularly those containing phenol groups, have been synthesized and evaluated for their physical properties, stability, and potential applications. These compounds exhibit excellent antioxidant properties and have been assessed for tribological applications, significantly reducing friction and wear in sliding pairs compared to base oils without additives. Specifically, the inclusion of sterically hindered phenol groups in imidazolium cations has been shown to enhance the antioxidant capabilities of these compounds, making them suitable for use as additives in lubricants and other industrial applications (Cai et al., 2010).

Catalysis and Reaction Media

Imidazolium ionic liquids have also been investigated as catalysts in chemical reactions, demonstrating the ability to facilitate reactions efficiently. For example, acid-base bifunctional ionic liquids have been used as catalysts for the reaction of aniline with dimethyl carbonate, showing significant improvement in yield compared to traditional catalysts. This highlights the versatility of imidazolium-based compounds in promoting chemical reactions, potentially offering environmentally friendly alternatives to conventional solvents and catalysts (Zhang et al., 2010).

Metal Complexation and Material Science

Research has also delved into the synthesis of metal complexes involving imidazolium derivatives, exploring their structural and electronic properties. These complexes have been studied for their potential applications in material science, including their use in luminescent materials and as precursors for the synthesis of other metal-organic frameworks. The flexibility and functional versatility of these imidazolium-based ligands allow for the creation of compounds with tailored properties for specific applications, such as photoluminescence or catalysis (Eseola et al., 2009).

Environmental Applications

Additionally, imidazolium ionic liquids have been explored for environmental applications, such as the partitioning and removal of heavy metals from aqueous solutions. The introduction of functional groups, such as ethylene-glycol, into imidazolium cations can significantly enhance the selectivity and efficiency of heavy metal ion extraction from water, offering promising approaches for water purification and the treatment of industrial effluents (Holbrey et al., 2003).

Mechanism of Action

The N3 of the imidazole compound binds to the heme iron atom of ferric cytochrome P450, whereas the N4 of the triazoles bind to the heme group .

Safety and Hazards

While specific safety and hazard information for “3-{2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol” is not available, it’s important to handle all chemical compounds with care and take necessary precautions. For example, a related compound, ethyl 3-(1H-imidazol-1-yl)propanoate, has hazard statements H302,H315,H318,H335 according to its safety data sheet .

Properties

IUPAC Name

1-[3-(1-ethylimidazol-2-yl)piperidin-1-yl]-2-(3-hydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-2-20-10-8-19-18(20)15-6-4-9-21(13-15)17(23)12-14-5-3-7-16(22)11-14/h3,5,7-8,10-11,15,22H,2,4,6,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTPYYJZSQJAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2CCCN(C2)C(=O)CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.